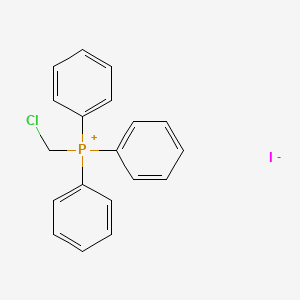

(Chloromethyl)triphenylphosphonium iodide

描述

Contextualizing Phosphonium (B103445) Salts as Versatile Synthetic Reagents

Phosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom, typically bonded to four organic groups. Their significance in organic synthesis is immense, largely due to their role as precursors to phosphorus ylides. numberanalytics.com An ylide is a neutral, zwitterionic molecule containing a formal negative charge on a carbon atom adjacent to a formal positive charge on a heteroatom, in this case, phosphorus. numberanalytics.com

The preparation of phosphonium salts is most commonly achieved through the reaction of a tertiary phosphine (B1218219), such as triphenylphosphine (B44618), with an alkyl halide. numberanalytics.com Subsequent deprotonation of the phosphonium salt using a base generates the corresponding phosphorus ylide, also known as a Wittig reagent. numberanalytics.com

The discovery and development of these reagents, particularly by Georg Wittig in the mid-20th century, revolutionized the synthesis of alkenes. numberanalytics.com The Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or a ketone, provides a reliable and highly versatile method for forming carbon-carbon double bonds with predictable stereochemistry. researchgate.net This transformation has become a fundamental tool in the synthesis of a vast array of organic molecules, from pharmaceuticals to natural products. numberanalytics.comresearchgate.net

Significance and Unique Reactivity Profile of (Chloromethyl)triphenylphosphonium Iodide

This compound, with CAS Registry Number 68089-86-1, is a specific type of phosphonium salt that offers a distinct reactivity profile due to the chloromethyl group. scbt.comcanbipharm.com When treated with a strong base, it forms (chloromethylene)triphenylphosphorane, a halogenated ylide. This ylide is a key intermediate for the one-carbon homologation of carbonyl compounds.

The primary significance of this reagent lies in its application in the synthesis of vinyl chlorides and epoxides. researchgate.netdocumentsdelivered.com

Synthesis of Vinyl Chlorides: The reaction of the derived chloromethylide with aldehydes or ketones can yield vinyl chlorides. This transformation is a variation of the Wittig reaction. For instance, the reaction of the ylide with an aldehyde can provide a direct route to a chlorosubstituted alkene. researchgate.net The synthesis of vinyl chlorides is of considerable interest as they are versatile intermediates for further functionalization, for example, in cross-coupling reactions. organic-chemistry.org

Synthesis of Epoxides: Under specific reaction conditions, the reaction between the chloromethylide and a carbonyl compound can lead to the formation of an epoxide, a three-membered cyclic ether. researchgate.netbeilstein-journals.org This occurs via an initial addition to form a β-chloroalkoxide intermediate, which then undergoes intramolecular nucleophilic substitution to close the ring and eliminate triphenylphosphine oxide. This pathway is analogous to the Corey-Chaykovsky reaction, which typically employs sulfonium (B1226848) ylides. beilstein-journals.org Epoxides are highly valuable synthetic intermediates due to their propensity to undergo ring-opening reactions with a wide range of nucleophiles. mdpi.com

The table below summarizes the key physical properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 68089-86-1 | scbt.comcanbipharm.com |

| Molecular Formula | C₁₉H₁₇ClIP | scbt.com |

| Molecular Weight | 438.67 g/mol | scbt.com |

| Appearance | White or cream-colored powder | finetechnology-ind.com |

| Melting Point | 210°C (decomposition) | finetechnology-ind.com |

Evolution of Research in Halomethylphosphonium Salts and Their Impact on Synthetic Strategies

The field of phosphorus ylide chemistry began with the foundational work of Georg Wittig, which initially focused on non-halogenated ylides for alkene synthesis. numberanalytics.com This work earned him the Nobel Prize in Chemistry in 1979 and established the Wittig reaction as a cornerstone of organic synthesis. numberanalytics.com

Following this initial discovery, research efforts expanded to explore the synthesis and reactivity of functionalized ylides, including those bearing halogens. The introduction of a halogen atom on the ylidic carbon, as seen in the ylide derived from this compound, significantly broadens the synthetic utility of these reagents.

The development of halomethylphosphonium salts provided chemists with new strategic possibilities:

Access to Halogenated Alkenes: These reagents offered a direct and predictable route to vinyl halides, which were otherwise more difficult to access. Vinyl halides are important building blocks in modern organic synthesis, particularly as substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille reactions), allowing for the construction of complex carbon skeletons.

Alternative Routes to Epoxides: The ability of certain halomethyl ylides to generate epoxides presented an alternative to other epoxidation methods, such as those using peroxy acids or the Corey-Chaykovsky reaction with sulfur ylides. beilstein-journals.org

Functional Group Tolerance: Research has focused on developing new procedures for ylide generation and reaction under milder, greener conditions, enhancing their compatibility with a wider range of functional groups. researchgate.net

The evolution of this field has seen the development of a wide variety of C-substituted phosphorus ylides, allowing for the synthesis of highly functionalized molecules. researchgate.nete-bookshelf.de This continuous innovation has solidified the role of phosphonium salts and their corresponding ylides as indispensable tools in the arsenal (B13267) of the synthetic organic chemist, enabling the efficient and selective construction of complex targets. researchgate.net

The following table illustrates the general synthetic applications of the ylide derived from this compound.

| Starting Material | Reagent System | Major Product Type | Significance |

|---|---|---|---|

| Aldehyde or Ketone | 1. This compound 2. Strong Base | Vinyl Chloride | Direct synthesis of a versatile synthetic intermediate for cross-coupling reactions. |

| Aldehyde or Ketone | 1. This compound 2. Strong Base | Epoxide | Formation of a valuable building block for subsequent stereospecific ring-opening reactions. |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

chloromethyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNRWRKDEPEIAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClIP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466379 | |

| Record name | (Chloromethyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68089-86-1 | |

| Record name | (Chloromethyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chloromethyl Triphenylphosphonium Iodide

Established Synthetic Routes and Procedural Variations

The preparation of (Chloromethyl)triphenylphosphonium iodide predominantly relies on the nucleophilic character of triphenylphosphine (B44618) and its reaction with suitable halomethyl electrophiles. Variations in these routes are often aimed at improving yield, purity, and safety.

Nucleophilic Addition of Triphenylphosphine to Dihalomethanes, Specifically Chloroiodomethane (B1360106)

The most direct and commonly employed method for the synthesis of this compound involves the quaternization of triphenylphosphine with a dihalomethane. Chloroiodomethane serves as an ideal substrate for this purpose. In this SN2 reaction, the highly nucleophilic phosphorus atom of triphenylphosphine attacks the more electrophilic carbon-iodine bond in chloroiodomethane. The significant difference in electronegativity between carbon and iodine, and the better leaving group ability of the iodide ion compared to the chloride ion, directs the regioselectivity of the attack.

The general reaction is as follows:

P(C₆H₅)₃ + ClCH₂I → [ (C₆H₅)₃PCH₂Cl ]⁺I⁻

This reaction is typically carried out by dissolving triphenylphosphine and chloroiodomethane in a suitable non-polar solvent, such as benzene (B151609) or toluene (B28343). researchgate.net The mixture is often heated to facilitate the reaction, after which the desired phosphonium (B103445) salt precipitates out of the solution upon cooling and can be isolated by filtration. researchgate.net

Refinement of Reaction Conditions for Optimized Yield and Purity

The optimization of the synthesis of this compound focuses on several key parameters to maximize yield and ensure high purity. The choice of solvent is critical; non-polar solvents like toluene or benzene are favored as they readily dissolve the reactants while allowing the ionic phosphonium salt product to precipitate, simplifying isolation. researchgate.net

Temperature and reaction time are also crucial. While heating is generally required to drive the reaction to completion, prolonged exposure to high temperatures can lead to the formation of byproducts such as triphenylphosphine oxide. Therefore, careful monitoring and control of the reaction temperature are necessary. The molar ratio of the reactants is another important factor. Using a slight excess of the alkyl halide is a common strategy in phosphonium salt synthesis to ensure complete conversion of the triphenylphosphine.

Purification of the resulting this compound is typically achieved through recrystallization. The crude product is dissolved in a suitable solvent, and then the solution is cooled to induce the formation of pure crystals.

Alternative Preparations from Hydroxymethyltriphenylphosphonium Chloride

An alternative route to halomethyl)triphenylphosphonium salts involves the conversion of a hydroxymethyl precursor. A well-documented synthesis for the analogous chloride salt, (Chloromethyl)triphenylphosphonium chloride, starts from triphenylphosphine and paraformaldehyde. google.comlibretexts.org This process first forms hydroxymethyltriphenylphosphonium chloride, which is subsequently chlorinated using a reagent like thionyl chloride. google.comlibretexts.org A similar strategy could be envisioned for the iodide salt, potentially involving a halide exchange reaction as the final step.

The initial step involves the reaction of triphenylphosphine with a source of formaldehyde (B43269) in the presence of hydrogen chloride to yield hydroxymethyltriphenylphosphonium chloride. google.comlibretexts.org

P(C₆H₅)₃ + HCHO + HCl → [ (C₆H₅)₃PCH₂OH ]⁺Cl⁻

This intermediate can then be treated with a suitable iodinating agent to replace the hydroxyl group with iodine. Alternatively, the corresponding (Chloromethyl)triphenylphosphonium chloride can be synthesized and subsequently undergo a halide exchange reaction (Finkelstein reaction) with an iodide salt, such as sodium iodide or potassium iodide, in a solvent like acetone (B3395972) to yield the desired this compound.

Comparative Analysis of Synthetic Efficiency and Industrial Scalability

The choice of synthetic methodology for this compound on an industrial scale is dictated by factors such as yield, purity, cost of reagents, safety, and ease of operation.

The direct quaternization of triphenylphosphine with chloroiodomethane is often favored for its simplicity and high atom economy. However, the availability and cost of chloroiodomethane can be a limiting factor for large-scale production.

High-pressure alkylation has been reported for the synthesis of the methyl analog, achieving yields as high as 95.23% and purity of 99.56%. While efficient, this method requires specialized high-pressure reactors, which represents a significant capital investment and introduces additional safety considerations, potentially making it less attractive for industrial-scale production of this compound.

Interactive Data Table: Comparison of Synthetic Methods for (Halomethyl)triphenylphosphonium Salts

| Criterion | Direct Quaternization with Chloroiodomethane | Two-Step Synthesis via Hydroxymethyl Intermediate (for Chloride) | High-Pressure Alkylation (for Methyl Analog) |

| Reported Yield | Dependent on specific conditions, generally high | 65.5% google.comlibretexts.org | 95.23% |

| Reported Purity | High, purification by recrystallization | 98% google.comlibretexts.org | 99.56% |

| Scalability | Potentially suitable for large scale, dependent on reagent cost | Suitable for pilot plants and potentially large scale google.comlibretexts.org | Industrial-ready, but requires specialized equipment |

| Safety Considerations | Use of a dihalomethane | Avoids highly toxic reagents like phosgene (B1210022) google.comlibretexts.org | High-pressure operations carry inherent risks |

| Reagent Cost | Chloroiodomethane can be expensive | Utilizes simple and low-cost reagents google.comlibretexts.org | May require more specialized reagents and equipment |

Strategies for Long-Term Stability and Storage Considerations

This compound, as a reactive Wittig reagent precursor, requires careful handling and storage to maintain its chemical integrity. Phosphonium salts are generally stable compounds, but their stability can be influenced by several factors, including the nature of the anion and the presence of moisture.

For long-term stability, it is crucial to store the compound in a cool, dry, and inert atmosphere, such as under nitrogen or argon. This is because the compound can be hygroscopic, and the presence of water can lead to hydrolysis. Exposure to air should also be minimized, as Wittig reagents can be susceptible to oxidation. figshare.com The compound should be stored in a tightly sealed container to prevent the ingress of moisture and air.

The International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances recommend storage at controlled temperatures and humidity levels, with long-term studies typically conducted at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH. europa.eu While these are pharmaceutical guidelines, the principles of controlled storage conditions are applicable to ensure the long-term stability of reactive chemical reagents like this compound.

Mechanistic Insights and Reactivity Pathways of Chloromethyl Triphenylphosphonium Iodide

In-situ Generation and Elucidation of Phosphonium (B103445) Ylide Intermediates

The utility of (chloromethyl)triphenylphosphonium iodide begins with its conversion into a reactive ylide. An ylide is a neutral, dipolar molecule where adjacent atoms with complete octets carry formal opposite charges. libretexts.orgwikipedia.org In the context of Wittig reagents, this refers to a structure with a negatively charged carbon (a carbanion) bonded to a positively charged phosphorus atom. wikipedia.org

The formation of the active Wittig reagent, (chloromethylene)triphenylphosphorane, from its parent phosphonium salt, this compound, is an acid-base reaction. The carbon atom adjacent to the positively charged phosphorus atom exhibits enhanced acidity. libretexts.orgmasterorganicchemistry.com Therefore, treatment of the phosphonium salt with a strong base removes a proton from the chloromethyl group, yielding the phosphorus ylide. masterorganicchemistry.comyoutube.com

The mechanism of the Wittig reaction following ylide generation has been a subject of extensive research and debate. researchgate.netstackexchange.com The classical mechanism proposed the nucleophilic attack of the ylide's carbanion on the carbonyl carbon to form a dipolar, zwitterionic intermediate known as a betaine (B1666868). byjus.comlibretexts.org This betaine would then undergo ring-closure to form a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to the final alkene and triphenylphosphine (B44618) oxide products. byjus.comlibretexts.org

However, betaine intermediates have never been directly observed by spectroscopic methods like NMR in standard, salt-free Wittig reactions. stackexchange.compitt.edu Modern experimental and computational evidence strongly suggests that for non-stabilized ylides, such as (chloromethylene)triphenylphosphorane, the reaction under lithium-free conditions proceeds through a concerted [2+2] cycloaddition. stackexchange.comwikipedia.orgacs.org This pathway bypasses the betaine as a discrete intermediate, leading directly to the oxaphosphetane. pitt.eduacs.orgnih.gov Theoretical studies indicate that betaines are energetically unfavorable compared to both the reactants and the oxaphosphetane, making them high-energy, transient species rather than stable intermediates. pitt.edunih.gov

Experimental evidence from ³¹P NMR spectroscopy has been crucial in identifying the oxaphosphetane as the key intermediate, ruling out the charged betaine species under many conditions. stackexchange.com Nevertheless, the concept of a betaine-like structure remains relevant, particularly when lithium salts are present. These salts can stabilize the betaine, potentially allowing for its formation and interconversion, which has significant stereochemical implications. libretexts.orgwikipedia.org

Primary Organic Transformations: The Wittig Olefination

The primary application of the ylide derived from this compound is the Wittig olefination, a powerful method for converting aldehydes and ketones into alkenes, specifically vinyl chlorides in this case. byjus.com

The Wittig reaction is renowned for its broad scope and tolerance of various functional groups. wikipedia.org The ylide generated from this compound is classified as a non-stabilized ylide because the chloro substituent does not significantly delocalize the negative charge of the carbanion through resonance. These ylides are highly reactive and react readily with a wide range of aldehydes and ketones. libretexts.orgorganic-chemistry.org

The reaction is effective for coupling with both aliphatic and aromatic aldehydes. elsevierpure.com Even sterically hindered ketones, which can be challenging substrates for other olefination methods, can often be converted to their corresponding alkenes using reactive Wittig reagents. libretexts.orgwikipedia.org This versatility makes the Wittig reaction a reliable tool for introducing a chlorovinylidene group (=CHCl) into complex molecules.

Table 1: Substrate Scope for Wittig Olefination

| Carbonyl Substrate Class | Reactivity with Non-Stabilized Ylides | Typical Products |

| Aliphatic Aldehydes | High | (Z)-Vinyl Chlorides |

| Aromatic Aldehydes | High | (Z)-Vinyl Chlorides |

| Ketones | Moderate to High | 1,1-Disubstituted Vinyl Chlorides |

| Sterically Hindered Ketones | Lower, but often successful | Methylene Derivatives |

A defining feature of the Wittig reaction with non-stabilized ylides is its stereoselectivity. When reacted with aldehydes, non-stabilized ylides, including (chloromethylene)triphenylphosphorane, predominantly yield the (Z)-alkene (or cis-alkene). libretexts.orgwikipedia.orgorganic-chemistry.org This stereochemical outcome is determined during the initial, kinetically controlled cycloaddition step. libretexts.orgwikipedia.org

The prevailing model suggests that the ylide and aldehyde approach each other in a puckered, four-centered transition state. pitt.edu This geometry minimizes steric repulsion between the bulky substituents on the phosphorus atom and the aldehyde's substituent, leading preferentially to the formation of a cis-substituted oxaphosphetane. libretexts.org This intermediate then undergoes a syn-elimination to deliver the (Z)-alkene and triphenylphosphine oxide. pitt.edu The high degree of Z-selectivity is a hallmark of reactions conducted under salt-free conditions. libretexts.orgwikipedia.org

The choice of base and solvent can profoundly influence the stereochemical outcome of the Wittig reaction. libretexts.orgresearchgate.net While non-stabilized ylides typically provide Z-selectivity, this can be altered by the reaction conditions.

Base and Salt Effects: The presence of lithium salts, often resulting from the use of organolithium bases like n-BuLi, can significantly decrease Z-selectivity. masterorganicchemistry.comlibretexts.org Lithium cations can coordinate to the oxygen atom of the betaine-like intermediate, stabilizing it and allowing for equilibration. libretexts.orgwikipedia.org This equilibration can lead to the formation of the thermodynamically more stable trans-oxaphosphetane, which decomposes to the (E)-alkene. libretexts.org This principle is exploited in the Schlosser modification, where a second equivalent of an organolithium reagent is used at low temperatures to intentionally convert the initial cis-intermediate to the trans-intermediate, thereby producing the (E)-alkene with high selectivity. libretexts.orgwikipedia.org In contrast, using sodium-based strong bases (e.g., NaNH₂, NaHMDS) in salt-free conditions generally preserves or enhances the inherent Z-selectivity. masterorganicchemistry.com

Solvent Effects: Solvent polarity also plays a role in the reaction pathway. researchgate.netrsc.org Increasing solvent polarity can increase the rate of the reaction. researchgate.net Some studies have reported that the stereoselectivity of the Wittig reaction can be dependent on solvent polarity, with changes in the Z/E ratio observed when moving between nonpolar (e.g., diethyl ether, THF) and more polar solvents. researchgate.netreddit.com For instance, using a two-phase system of dichloromethane (B109758) and water with sodium hydroxide (B78521) as the base has been shown to influence the cis/trans ratio of the resulting alkene. elsevierpure.com The specific effect often depends on the exact nature of the ylide and the substrate. researchgate.net

Table 2: Influence of Conditions on Stereoselectivity of Non-Stabilized Ylides

| Condition | Typical Effect on Stereoselectivity | Mechanistic Rationale |

| Salt-Free (e.g., Na⁺, K⁺ bases) | High (Z)-selectivity | Kinetic control, irreversible formation of cis-oxaphosphetane. libretexts.orgwikipedia.org |

| Lithium Salts Present | Decreased (Z)-selectivity, increased (E) | Reversible formation of intermediates, Li⁺ coordination allows equilibration to the more stable trans-oxaphosphetane. masterorganicchemistry.comlibretexts.org |

| Schlosser Modification | High (E)-selectivity | Deliberate equilibration to the threo-betaine/trans-oxaphosphetane at low temperature. libretexts.orgwikipedia.org |

| Aprotic Solvents (e.g., THF, Ether) | Generally good for preserving kinetic Z-selectivity. | Favors the concerted cycloaddition pathway. pitt.edu |

| Polar/Protic Solvents | Variable, can alter Z/E ratio. | Can influence intermediate stability and transition state energies. researchgate.netreddit.com |

Elucidation of the Oxaphosphetane Formation Step as the Stereodetermining Factor

In the context of the Wittig reaction, the formation of the oxaphosphetane intermediate is a critical step that dictates the stereochemical outcome of the resulting alkene. libretexts.org The reaction of a phosphonium ylide with an aldehyde or ketone leads to this four-membered heterocyclic intermediate. libretexts.orgyoutube.com The subsequent decomposition of the oxaphosphetane yields the alkene and triphenylphosphine oxide. libretexts.org

The initial step involves the nucleophilic attack of the ylide on the carbonyl carbon, which can lead to a betaine intermediate. libretexts.org This betaine then cyclizes to form the oxaphosphetane. The geometry of this cyclic intermediate and the kinetics of its formation and decomposition are central to determining whether the final alkene is of the (E) or (Z) configuration. For non-stabilized ylides, the reaction is typically under kinetic control, leading predominantly to the cis-alkene. In contrast, for stabilized ylides, the reaction is often under thermodynamic control, favoring the formation of the more stable trans-alkene.

The substituents on the phosphorus atom and the ylidic carbon significantly influence the stability and reactivity of the phosphonium ylide, which in turn affects the stereochemistry of the oxaphosphetane formation. fiveable.me Electron-withdrawing groups on the carbon atom tend to stabilize the ylide.

Secondary Reactivity Modes and Functional Group Interconversions

Beyond its primary role in the Wittig reaction, this compound exhibits a range of secondary reactivity modes, enabling various functional group interconversions. These include elimination reactions, nucleophilic substitutions, and serving as a source for the chloromethyl group.

Elimination Reactions Leading to Alkene Formation

The reaction conditions, particularly the choice of base for the deprotonation step, are crucial. For phosphonium salts with alkyl groups, strong bases like butyllithium (B86547) are often required. youtube.com However, the presence of an electron-withdrawing group can increase the acidity of the alpha-protons, allowing for the use of weaker bases. youtube.com

Nucleophilic Substitution Reactions with Diverse Reagents

This compound can participate in nucleophilic substitution reactions with a variety of reagents. walisongo.ac.idsapub.org The phosphorus center in the phosphonium salt is electrophilic and can be attacked by nucleophiles. Triphenylphosphine itself is a known nucleophile, readily attacking alkyl halides in an SN2 fashion to form phosphonium salts. walisongo.ac.idwikipedia.org

The iodide ion present as the counter-ion in this compound is also a potent nucleophile, especially in polar aprotic solvents. libretexts.org It can participate in substitution reactions, potentially displacing other leaving groups. acsgcipr.org The reactivity in nucleophilic substitution is influenced by factors such as the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. walisongo.ac.id For instance, more electron-rich phosphines are generally better nucleophiles. walisongo.ac.id

The following table summarizes the key reactants and products in representative nucleophilic substitution reactions involving phosphonium species.

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| Triphenylphosphine | Alkyl halide | Alkyltriphenylphosphonium salt | SN2 |

| Alcohol | Triphenylphosphine/Iodine | Iodoalkane, Triphenylphosphine oxide | Nucleophilic Substitution |

| Alkyl Halide | Iodide Ion | Alkyl Iodide | Finkelstein Reaction |

Exploration of this compound as a Chloromethyl Group Source

This compound can serve as a reagent for the introduction of a chloromethyl group into a molecule. This functionality is analogous to how related phosphonium salts, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, are used for homologation by adding a methoxymethyl group. wikipedia.org In such reactions, the phosphonium salt acts as an electrophile. sigmaaldrich.com

The synthetic utility of this approach lies in the ability to form a new carbon-carbon bond while introducing a reactive chloromethyl moiety. This group can then be further functionalized through subsequent nucleophilic substitution reactions. The preparation of such phosphonium salts is typically achieved through the reaction of triphenylphosphine with a suitable dihalomethane, such as chloroiodomethane (B1360106), or through a two-step process involving the formation of a hydroxymethylphosphonium salt followed by chlorination. google.com

Applications of Chloromethyl Triphenylphosphonium Iodide in Advanced Organic Synthesis

Construction of Unsaturated Carbon-Carbon Moieties

The formation of carbon-carbon double bonds (C=C), or olefination, is a fundamental transformation in organic chemistry. nih.gov (Chloromethyl)triphenylphosphonium iodide is a classic reagent for this purpose, primarily through the well-established Wittig reaction. The process begins with the deprotonation of the phosphonium (B103445) salt using a strong base, such as n-butyllithium (nBuLi), to form the highly reactive (chloromethylene)triphenylphosphorane ylide.

This ylide then reacts with a carbonyl compound (an aldehyde or ketone) to form a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. The decomposition of the oxaphosphetane ring yields the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. This reaction is a reliable method for creating a C=C bond at a specific location within a molecule. While triphenylphosphine-based ylides are common, issues can arise with the removal of the triphenylphosphine oxide byproduct. Nevertheless, the Wittig reaction and its variations remain one of the most strategic and widely used methods for olefination due to their reliability and predictability.

Targeted Synthesis of Chlorinated Olefins and Vinyl Halides

A significant application of this compound is in the targeted synthesis of chlorinated olefins, also known as vinyl chlorides. organic-chemistry.org These structures are valuable intermediates in organic synthesis, often used in cross-coupling reactions like the Suzuki and Sonogashira reactions.

The Wittig reaction employing (chloromethylene)triphenylphosphorane (generated from the title iodide salt) and an aldehyde provides a direct route to these chlorovinyl compounds. organic-chemistry.org For instance, the reaction of the ylide with an aldehyde substrate at low temperatures (e.g., -78 °C) can install the chlorovinyl moiety, although it may sometimes lead to mixtures of geometric isomers (E/Z) and other byproducts. organic-chemistry.org

The synthesis of vinyl halides is of considerable interest, and various methods exist. Alternative strategies to the Wittig reaction include the Takai olefination, which uses organochromium reagents to convert aldehydes into vinyl halides, often with high E-selectivity. However, the use of this compound offers a chromium-free method to achieve a similar transformation, which can be advantageous in the synthesis of sensitive or complex molecules where avoiding heavy metals is preferred. organic-chemistry.org

| Reaction | Reagent | Product Type | Key Features |

| Wittig Olefination | This compound / Base | Chlorinated Olefin | Direct conversion of aldehydes to vinyl chlorides. organic-chemistry.org |

| Takai Olefination | Iodoform / Chromium(II) chloride | Vinyl Iodide | Alternative method; often shows high E-selectivity. |

Role in the Homologation of Aldehydes

Aldehyde homologation, the process of extending the carbon chain of an aldehyde by one or more carbons while retaining the aldehyde functionality, is a crucial synthetic operation. This compound can be employed in a two-step homologation sequence.

The initial Wittig reaction between an aldehyde and the (chloromethylene)triphenylphosphorane ylide generates a vinyl chloride. This intermediate can then be hydrolyzed under specific conditions to yield the one-carbon homologated aldehyde. This process effectively converts an aldehyde (R-CHO) into a longer-chain aldehyde (R-CH₂-CHO). The related reagent, (chloromethyl)triphenylphosphonium chloride, is explicitly noted for its use in the homologation of aldehydes. This multi-step approach provides a valuable tool for building molecular complexity from simpler aldehyde precursors.

Catalytic Applications in Organic Transformations

While this compound is primarily used as a stoichiometric reagent in the Wittig reaction, the broader class of quaternary phosphonium salts (QPSs) is recognized for its role in organocatalysis. These salts can act as phase-transfer catalysts or as Lewis acids to activate substrates in various organic transformations.

Furthermore, triphenylphosphine oxide, the main byproduct of Wittig reactions involving triphenylphosphine-based ylides, has been successfully employed as a catalyst. For example, it can catalyze the deoxydichlorination of aldehydes to form geminal dichlorides when used with a consumable reagent like phthaloyl dichloride. This demonstrates a catalytic cycle where the phosphine (B1218219) oxide is regenerated. While direct catalytic applications of this compound itself are not widely reported, the catalytic potential of related phosphonium species and byproducts is an active area of research, aiming to develop more efficient and sustainable chemical processes.

Utility in Complex Molecule Synthesis and Natural Product Total Synthesis

The reliability of the Wittig reaction using this compound makes it a valuable tool in the multistep total synthesis of complex natural products, where precision and efficiency are paramount.

A notable application of this compound is found in the synthetic efforts toward Smenamide A, a marine natural product with antiproliferative properties. organic-chemistry.org In a reported synthetic route, a key step involves the installation of a chlorovinyl group via a Wittig reaction. organic-chemistry.org

The required this compound was prepared and then treated with n-butyllithium (nBuLi) in tetrahydrofuran (B95107) (THF) at -78 °C to generate the ylide. This ylide was then reacted with a complex ketone intermediate. organic-chemistry.org This specific reaction was crucial for constructing the side chain of the Smenamide A molecule. Although the reaction yielded a mixture of the desired chlorovinyl product and a competing methylenation product, it successfully introduced the necessary functionality to advance toward the final target. organic-chemistry.org This example highlights the reagent's utility in assembling complex molecular architectures under specific, low-temperature conditions. organic-chemistry.org

Table of Key Intermediates in Smenamide A Synthesis

| Intermediate | Structure Description | Role of this compound |

|---|---|---|

| Ketone 15 | A complex ketone fragment of the Smenamide A backbone. | Reactant for the Wittig olefination. organic-chemistry.org |

| This compound 17 | The phosphonium salt reagent. | Precursor to the chloromethylene ylide. organic-chemistry.org |

A review of the scientific literature did not yield specific examples detailing the application of this compound in the total synthesis of cannabimimetic lipids. While the synthesis of vinyl halides is a general strategy that could potentially be applied to this class of molecules, direct use of this particular reagent for this purpose is not prominently documented.

Preparation of Intermediates for Biologically Active Compounds

This compound is a key reagent in the multistep synthesis of complex molecules, particularly those with potential biological activity. Its primary role is often as a precursor to a reactive ylide for Wittig-type reactions or as an electrophilic building block. A significant application involves its use in creating conjugates of known bioactive molecules, enhancing their efficacy or targeting specific cellular organelles.

A prominent strategy is the attachment of the triphenylphosphonium (TPP) cation to pharmacophores to target the mitochondria of cancer cells. nih.gov Due to their highly negative transmembrane potential compared to normal cells, cancer cell mitochondria preferentially accumulate these lipophilic TPP-conjugated compounds. nih.gov This targeted delivery can increase the localized concentration of a cytotoxic agent, potentially enhancing its therapeutic effect and selectivity. nih.gov

Researchers have synthesized derivatives of natural allylpolyalkoxybenzenes by conjugating them with the TPP cation via aliphatic linkers. nih.gov The synthesis often involves converting the starting natural product into an alcohol or halide, which can then be reacted to incorporate the phosphonium salt structure. For instance, the synthesis of TPP-conjugated polyalkoxyphenyl propanes has been achieved through the hydroboration of allylbenzenes to produce corresponding propanols, which serve as intermediates for connection to the TPP moiety. nih.gov This approach transforms a natural product into a more potent, targeted agent.

The table below details examples of intermediates and final compounds derived using phosphonium salt chemistry for biological applications.

| Starting Material (Example) | Intermediate | Resulting Compound Type | Biological Target/Application |

| Natural Allylpolyalkoxybenzenes (e.g., Apiol, Dillapiol) nih.gov | Polyalkoxyphenyl-1-propanoles nih.gov | TPP-Conjugated Polyalkoxybenzene Derivatives nih.gov | Antiproliferative agents targeting cancer cell mitochondria nih.gov |

| Epichlorohydrin nih.gov | 3-alkoxy-2-hydroxy-1-chloropropanes nih.gov | 2-hydroxypropyltriphenylphosphonium iodides nih.gov | Antitumor agents for targeted delivery to cancer cells nih.gov |

| Dihydrobetulinic acids, Isosteviol, Curcumin nih.gov | Halide or Alcohol Derivatives | TPP-Conjugated Bioactive Molecules nih.gov | Enhanced antiproliferative effects nih.gov |

Precursor for the Synthesis of Specialized Phosphorus Compounds

Beyond its role in olefination, this compound and its chloride analog serve as versatile precursors for the synthesis of more complex and specialized organophosphorus compounds. The reactivity of the chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of novel phosphonium salts with tailored properties.

These second-generation organophosphorus derivatives are explored for a range of applications, from medicinal chemistry to materials science. smolecule.com For example, by reacting (chloromethyl)triphenylphosphonium chloride with different nucleophiles, chemists have synthesized novel phosphonium salts that exhibit enhanced biological activity. This modular approach allows for the creation of a library of compounds with specific functionalities designed for targeted interactions with biological systems or for use as catalysts. smolecule.com

The synthesis typically involves the displacement of the chloride or iodide ion from the chloromethyl group by a suitable nucleophile. This fundamental transformation paves the way for creating a diverse array of structures built upon the stable triphenylphosphonium core. An improved method for synthesizing cyclic phosphorus cations in a low oxidation state has also been developed using phosphorus triiodide and chelating phosphines, highlighting the ongoing innovation in the synthesis of novel phosphorus-based structures. nih.gov

The following table outlines the role of (Chloromethyl)triphenylphosphonium salts as a precursor.

| Precursor | Reagent/Reaction Type | Resulting Specialized Phosphorus Compound | Potential Application |

| (Chloromethyl)triphenylphosphonium chloride | Various Nucleophiles / Nucleophilic Substitution | Novel Organophosphorus Derivatives | Agrochemicals, Pharmaceuticals |

| Triphenylphosphine and Chloromethyl iodide smolecule.com | Ylide Generation | Phosphonium Ylides smolecule.com | Wittig Reaction, Organic Synthesis smolecule.com |

| Phosphorus Triiodide and Chelating Phosphines nih.gov | Salt Metathesis nih.gov | Cyclic Low Oxidation State Phosphorus Cations nih.gov | Specialized Reagents in Synthesis nih.gov |

Future Directions and Emerging Research Avenues

Computational and Spectroscopic Approaches to Mechanistic Understanding

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For reactions involving (Chloromethyl)triphenylphosphonium iodide, particularly the Wittig reaction, computational and spectroscopic techniques are proving indispensable for elucidating the intricate details of the reaction pathway.

Modern computational chemistry, especially Density Functional Theory (DFT), allows for the detailed exploration of reaction mechanisms involving phosphonium (B103445) ylides. nih.govtandfonline.comtandfonline.com These studies can model the entire catalytic cycle, including elementary steps like C-H activation, ylide insertion, reductive elimination, and the final intramolecular Wittig reaction. nih.govtandfonline.com For instance, DFT calculations have been used to compare the reactivity of phosphonium ylides with other related ylides, revealing differences in C-H activation barriers and insertion processes that explain experimentally observed product distributions. nih.govtandfonline.com Such computational models help in understanding the energetics of transition states and intermediates, such as the highly debated oxaphosphetane and betaine (B1666868) species. alfachemic.comrsc.orgrsc.org The prevailing evidence from studies on related systems under lithium-free conditions supports a mechanism involving a [2+2] cycloaddition to form the oxaphosphetane as the sole intermediate. rsc.orgresearchgate.net

Spectroscopic methods provide experimental validation for the intermediates and transition states proposed by computational models. Advanced techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy have been crucial in observing and characterizing reactive intermediates in Wittig-type reactions. alfachemic.comrsc.org Both ¹H NMR and ¹³C NMR are essential for confirming the structure of the final alkene products and ensuring their purity. alfachemic.com Furthermore, Infrared (IR) spectroscopy helps in identifying the characteristic C=C bond in the product, while mass spectrometry confirms its molecular weight. alfachemic.com By combining these spectroscopic tools with isotopic labeling studies, researchers can trace the path of atoms throughout the reaction, providing concrete evidence for the proposed mechanistic steps. rsc.org

Table 1: Spectroscopic Techniques in Wittig Reaction Analysis

| Technique | Application | Information Gained |

|---|---|---|

| NMR Spectroscopy | Structure elucidation and intermediate tracking | Confirms product structure, purity, and stereochemistry; allows for the observation of transient species like ylides and oxaphosphetanes. alfachemic.comrsc.org |

| IR Spectroscopy | Functional group analysis | Identifies the formation of the C=C double bond in the alkene product and the disappearance of the carbonyl group from the starting material. alfachemic.com |

| Mass Spectrometry | Molecular weight determination | Confirms the molecular weight of the synthesized alkene, verifying the success of the olefination reaction. alfachemic.com |

| Gas Chromatography | Purity analysis | Determines the purity of the final product and identifies any unreacted starting materials or byproducts. alfachemic.com |

Development of Chiral and Stereoselective Variants for Enhanced Asymmetric Synthesis

A significant frontier in modern organic synthesis is the development of methods for asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule. While the classic Wittig reaction using this compound is not inherently stereoselective in this regard, future research is focused on developing chiral variants to control the stereochemical outcome of the olefination.

The primary strategy involves the design and synthesis of chiral phosphonium salts. alfachemic.comrsc.org This can be achieved by incorporating chiral auxiliaries into the phosphonium salt structure, often attached to the phosphorus atom. rsc.org Natural products and their derivatives, such as TADDOL and BINOL, have been successfully used as chiral scaffolds in related phosphorus reagents to induce high levels of stereoselectivity. rsc.org Although direct chiral variants of this compound are still an emerging area, the principles established with other chiral phosphonium salts and Horner-Wadsworth-Emmons reagents serve as a clear blueprint. nih.gov These chiral reagents can achieve stereocontrol through several mechanisms, including creating a chiral environment that directs the approach of the carbonyl compound or by influencing the stability and decomposition pathways of diastereomeric intermediates. mdpi.com

Another approach is the use of chiral phosphonium salts as phase-transfer catalysts. alfachemic.comrsc.org In this context, the phosphonium salt does not act as the Wittig reagent itself but as a catalyst that shuttles reactants between different phases, creating a chiral environment that influences the stereochemical outcome of various reactions, such as alkylations, Michael additions, and Henry reactions. alfachemic.com The development of novel chiral quaternary phosphonium salts, including those with P-spiro and binaphthyl skeletons, has shown significant promise in achieving high enantioselectivity in these transformations. alfachemic.comrsc.org

Table 2: Strategies for Asymmetric Synthesis Using Phosphonium Reagents

| Strategy | Description | Examples of Chiral Scaffolds | Target Reactions |

|---|---|---|---|

| Chiral Wittig Reagents | Incorporating a chiral auxiliary into the phosphonium salt to direct the stereochemical outcome of the olefination. | BINOL, TADDOL, 8-phenylmenthyl groups. nih.govrsc.org | Asymmetric Olefination. nih.gov |

| Chiral Phase-Transfer Catalysis | Using a chiral phosphonium salt to create a chiral environment for a reaction, inducing enantioselectivity. | Cinchona alkaloid derivatives, P-spiro tetraaminophosphonium salts. alfachemic.comrsc.org | Alkylation, Michael Addition, Henry Reaction, Mannich Reaction. alfachemic.com |

| Kinetic Resolution | Using a chiral phosphonium-based reagent to react preferentially with one enantiomer of a racemic starting material. | Mannitol-derived chiral phosphonates. nih.gov | Kinetic resolution of α-substituted ketones. nih.gov |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The demand for rapid synthesis and screening of new molecules in pharmaceutical and materials science has driven the adoption of flow chemistry and automation. Integrating this compound and its associated Wittig reaction into these high-throughput workflows represents a significant step forward in synthetic efficiency.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including superior control over reaction parameters like temperature and mixing, enhanced safety, and easier scalability. vapourtec.comnih.govmdpi.com The Wittig reaction is well-suited for flow chemistry, and studies have demonstrated its successful implementation in continuous-flow systems. microsaic.com For example, online reaction monitoring using techniques like mass spectrometry can be coupled with flow reactors to allow for real-time analysis and optimization of reaction conditions, leading to improved yields and purity. microsaic.com This approach minimizes the handling of potentially hazardous reagents and allows for the rapid generation of a library of alkene products.

Automation takes this a step further by using robotic systems to perform the entire synthetic process, from reagent dispensing to purification. sigmaaldrich.comnih.gov Automated platforms can be programmed to perform numerous reactions in parallel, dramatically accelerating the discovery and development process. nih.gov Reagent cartridges, pre-filled with the necessary chemicals for specific transformations like the Wittig reaction, can simplify the workflow and reduce human error. sigmaaldrich.com Furthermore, emerging techniques like high-energy ball milling present a solvent-free, ultra-fast alternative to traditional solution-phase Wittig reactions, often providing the desired alkene product in seconds without the need for pre-formation of the ylide. nih.govsynthical.com This mechanochemical approach is highly amenable to automation and represents a paradigm shift towards more sustainable and efficient synthesis.

Exploration of Novel Catalytic Systems Incorporating Phosphonium Iodide Scaffolds

Beyond its traditional role as a stoichiometric reagent in the Wittig reaction, the phosphonium iodide scaffold is being explored for its potential in novel catalytic systems. This emerging research area aims to leverage the unique properties of the phosphonium cation and the iodide anion to facilitate a variety of chemical transformations.

One promising avenue is the use of phosphonium salts as organocatalysts. Bifunctional catalysts that combine a phosphonium salt with a Lewis acidic center, such as a borane, have been developed. nih.gov In these systems, the phosphonium moiety can activate one substrate while the Lewis acid activates another, enabling cooperative catalysis for reactions like the coupling of CO2 and epoxides to form polycarbonates or cyclic carbonates. nih.gov Phosphonium salts have also proven effective as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases, which is a cornerstone of green chemistry. alfachemic.com

The iodide counter-ion also plays a crucial role in newly developed catalytic systems. Recent advancements in photoredox catalysis have demonstrated that a combination of an iodide salt and a phosphine (B1218219) can act as a powerful synergistic catalytic system. nih.govbeilstein-journals.org Under irradiation with visible light, this system can facilitate a range of radical-based transformations, including alkylations, cyclizations, and aminations. beilstein-journals.org Furthermore, phosphonium salts are being used to stabilize metal nanoparticles, such as palladium, creating robust and recyclable catalysts for important cross-coupling reactions like the Suzuki and Sonogashira reactions. tandfonline.comtandfonline.commdpi.com The phosphonium salt acts as a stabilizing agent for the nanoparticles, preventing their aggregation and maintaining their catalytic activity over multiple cycles. mdpi.comresearchgate.net

Potential for Derivatization Towards New Reagents with Tunable Reactivity

This compound serves as a versatile platform for the synthesis of a wide array of new reagents with tailored properties and reactivities. By modifying the substituents on the phosphorus atom or by functionalizing the chloromethyl group, researchers can fine-tune the electronic and steric characteristics of the resulting phosphonium salt and its corresponding ylide.

The reactivity of the phosphorus ylide generated from the phosphonium salt is highly dependent on the substituents attached to the phosphorus atom. Electron-donating groups increase the nucleophilicity of the ylidic carbon, while electron-withdrawing groups decrease it, which in turn affects the stereochemical outcome of the Wittig reaction. youtube.com By systematically varying the aryl groups on the triphenylphosphine (B44618) precursor, one can create a library of phosphonium salts that provide access to ylides with a spectrum of reactivities. This allows for greater control over the E/Z selectivity of the resulting alkene. rsc.orgrsc.orgresearchgate.net

Furthermore, the chloromethyl group itself can be replaced with other functionalized alkyl chains to create a diverse range of phosphonium salts. nih.gov For example, phosphonium salts with pendant functional groups can be used in tandem reactions, where an initial Wittig olefination is followed by an intramolecular cyclization. Recent synthetic methods, including photocatalytic approaches, have expanded the toolbox for creating novel quaternary phosphonium salts with high functional group tolerance. rsc.orgrsc.orgrsc.org These new phosphonium salt derivatives are not limited to olefination reactions; they are also being explored as precursors for organocatalysts, as mitochondria-targeting agents in medicinal chemistry, and as building blocks for functional materials. rsc.org The ability to derivatize and tune the properties of this compound and its analogs ensures its continued relevance and expanding application in modern chemical synthesis. researchgate.net

常见问题

Q. Basic Research Focus

- ¹H NMR : The chloromethyl group resonates at δ 4.2–4.5 ppm (triplet, J = 2–3 Hz), split by coupling with phosphorus .

- ³¹P NMR : A singlet near δₚ 20–25 ppm confirms phosphonium salt formation (vs. δₚ −5 ppm for PPh₃) .

- Mass Spectrometry : Molecular ion peaks at m/z 438.67 (C₁₉H₁₇ClP⁺I⁻) with chlorine isotope patterns (M+2 intensity ~32%) .

Advanced Application : Variable-temperature ³¹P NMR can detect dynamic processes, such as ylide proton exchange, indicated by signal broadening at elevated temperatures .

How does the compound’s reactivity compare in E2 elimination vs. ion-pair mechanisms?

Advanced Research Focus

Dehydrochlorination studies reveal competing pathways:

- E2 Mechanism : Dominant under strong base conditions (e.g., NaOH/EtOH), producing vinylphosphonium salts via concerted elimination.

- Ion-Pair Mechanism : Observed in weakly basic solvents (e.g., DMF), where partial dissociation forms a carbocation intermediate, leading to rearranged products .

Contradiction Analysis : While E2 is favored for secondary/tertiary substrates, this compound’s primary-like structure complicates mechanistic assignment. Kinetic isotope effects and Hammett studies are recommended to resolve ambiguities .

What role does this compound play in mitochondrial-targeted drug delivery systems?

Advanced Research Focus

The triphenylphosphonium cation enables mitochondrial accumulation due to its lipophilic cation properties (Δψₘ-dependent uptake). Applications include:

- Prodrug Design : Conjugation with bioactive molecules (e.g., antioxidants) enhances mitochondrial delivery.

- Challenges : Chloromethyl’s reactivity requires stabilization via prodrug strategies (e.g., esterification) to prevent premature decomposition .

How can contradictory data on elimination reaction outcomes be reconciled?

Advanced Research Focus

Discrepancies in product ratios (e.g., Zaitsev vs. anti-Zaitsev alkenes) arise from:

- Solvent Polarity : Polar solvents stabilize ionic intermediates, favoring carbocation rearrangements.

- Base Strength : Strong bases (e.g., LDA) promote E2, while weaker bases (e.g., Et₃N) allow ion-pair mechanisms.

Methodological Resolution : Conduct reactions under inert atmospheres with controlled base addition rates to minimize side reactions .

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

- PPE : Tight-sealing goggles, nitrile gloves, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of iodide vapors.

- Spill Management : Neutralize with sodium thiosulfate to reduce iodine release .

How does the compound perform in Appel reactions compared to analogous phosphonium salts?

Advanced Research Focus

In Appel reactions (ROH → R-X):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。